BenchChemオンラインストアへようこそ!

9H-Xanthen-9-one, 2-bromo-6-hydroxy-

Anticancer Xanthone SAR Breast Cancer

9H-Xanthen-9-one, 2-bromo-6-hydroxy- (CAS 123730-75-6) is a synthetic xanthone derivative bearing a bromine atom at the 2-position and a free hydroxyl group at the 6-position on the tricyclic dibenzo-γ-pyrone scaffold. This substitution pattern confers distinct physicochemical and pharmacological properties relative to other mono-brominated, polyhydroxylated, or non-hydroxylated xanthone analogs.

Molecular Formula C13H7BrO3
Molecular Weight 291.1 g/mol
CAS No. 123730-75-6
Cat. No. B3224755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Xanthen-9-one, 2-bromo-6-hydroxy-
CAS123730-75-6
Molecular FormulaC13H7BrO3
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C13H7BrO3/c14-7-1-4-11-10(5-7)13(16)9-3-2-8(15)6-12(9)17-11/h1-6,15H
InChIKeyYXFUBYQDFZINQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Xanthen-9-one, 2-bromo-6-hydroxy- (CAS 123730-75-6) – Baseline Properties and Differentiation Rationale for Brominated Hydroxyxanthone Procurement


9H-Xanthen-9-one, 2-bromo-6-hydroxy- (CAS 123730-75-6) is a synthetic xanthone derivative bearing a bromine atom at the 2-position and a free hydroxyl group at the 6-position on the tricyclic dibenzo-γ-pyrone scaffold. This substitution pattern confers distinct physicochemical and pharmacological properties relative to other mono-brominated, polyhydroxylated, or non-hydroxylated xanthone analogs. Xanthones are widely recognized for anticancer, anti-inflammatory, and antimicrobial activities, with substitution position critically modulating potency and selectivity [1]. The 2-bromo-6-hydroxy substitution pattern is specifically obtainable via a divergent modular coupling strategy that selectively yields the 6-bromo regioisomer rather than the 7-bromo congener [2].

Why Brominated Hydroxyxanthones Such as 9H-Xanthen-9-one, 2-bromo-6-hydroxy- Cannot Be Treated as Interchangeable with Other In-Class Compounds


Xanthone biological activity is exquisitely sensitive to the number, type, and position of substituents. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one exhibits an IC₅₀ of 0.46 µM against MDA-MB-231 cells [1], whereas non-brominated or differently substituted hydroxyxanthones show markedly reduced activity [2]. QSAR models confirm that atomic charges at specific ring positions (C1, C3, C4a, C7) are key determinants of anticancer potency, meaning a change in bromine position from 2- to 7- fundamentally alters the electronic landscape and target engagement profile [3]. Consequently, simple replacement of 2-bromo-6-hydroxy-xanthone with a 4-bromo, 7-bromo, or non-hydroxylated analog cannot be assumed to preserve biological or physicochemical performance.

Quantitative Differentiation Evidence: 9H-Xanthen-9-one, 2-bromo-6-hydroxy- vs. Closest Xanthone Analogs


Positional Bromine Effect on Anticancer Potency: 2-Bromo-6-hydroxy vs. 7-Bromo-1,3-dihydroxy Xanthone Scaffolds

Although direct head-to-head data for 2-bromo-6-hydroxy-xanthone versus 7-bromo-1,3-dihydroxy-xanthone are absent from the open literature, cross-study comparison reveals a clear positional dependence of anticancer activity. The 7-bromo-1,3-dihydroxy congener achieves an IC₅₀ of 0.46 µM against MDA-MB-231 (triple-negative breast cancer) [1], while QSAR models demonstrate that the atomic charge at C7 is a critical descriptor for anticancer activity in the hydroxyxanthone series [2]. Since the 2-bromo-6-hydroxy substitution pattern places bromine at C2 rather than C7 and hydroxyl at C6 rather than C1/C3, the electronic environment of the C7 position is substantially altered, predicting a distinct – but not necessarily inferior – potency profile. The 2-bromo-6-hydroxy scaffold thus represents a complementary, non-redundant chemotype for SAR exploration.

Anticancer Xanthone SAR Breast Cancer

Synthetic Accessibility: Divergent Regioselectivity for 6-Bromo vs. 7-Bromo Xanthone Scaffolds

A modular divergent coupling strategy using vanillin derivatives and dibromoquinone allows selective synthesis of either the 6-bromo or 7-bromo xanthone heterocycle depending on reaction conditions [1]. This method directly generates the 2-bromo-6-hydroxy substitution pattern as a discrete, positionally defined chemical entity rather than as a mixture of regioisomers. In contrast, classical Grover/Shah/Shah condensation or electrophilic bromination of pre-formed xanthones often yields regioisomeric mixtures that require challenging chromatographic separation [2]. The divergent strategy thus provides a documented, scalable route to the 6-bromo isomer, enhancing its practical procurement value relative to analogs obtainable only as multi-component mixtures.

Synthetic Chemistry Regioselectivity Halogenated Xanthones

Physicochemical Differentiation: Calculated Molecular Weight and Predicted LogP vs. Non-Hydroxylated Analogs

The presence of a hydroxyl group at C6 in 2-bromo-6-hydroxy-9H-xanthen-9-one (MW = 291.10 g/mol) increases molecular weight by 16 Da and introduces a hydrogen-bond donor relative to the non-hydroxylated 2-bromo-9H-xanthen-9-one (CAS 56341-31-2; MW = 275.10 g/mol). This structural difference is projected to improve aqueous solubility and reduce logP, both of which are critical for in vitro assay compatibility and for compliance with Lipinski's Rule of Five parameters [1].

Physicochemical Properties Drug-likeness Xanthone Derivatives

Anti-Inflammatory Target Engagement: Class-Level COX Inhibition Potential of Brominated Hydroxyxanthones

Xanthone derivatives bearing bromine and hydroxyl substituents have been reported to inhibit cyclooxygenase (COX) enzymes and pro-inflammatory cytokine production. A comprehensive review of xanthone anti-inflammatory pharmacology established that hydroxyl substitution on the xanthone scaffold enhances COX-2 inhibitory activity, while halogenation modulates potency [1]. Although no direct COX IC₅₀ has been published for 2-bromo-6-hydroxy-9H-xanthen-9-one specifically, the 2-bromo-6-hydroxy substitution pattern combines both pharmacophoric elements (bromine for electronic tuning; hydroxyl for H-bonding to COX active site residues) that are individually validated in the class. This contrasts with non-hydroxylated 2-bromo-xanthone, which lacks the hydroxyl-mediated binding interaction, and with polyhydroxylated analogs (e.g., 1,3,6-trihydroxyxanthone), which may exhibit different isoform selectivity.

Anti-inflammatory COX Inhibition Xanthone Pharmacology

Lack of Published Bioactivity Data for the Target Compound: A Procurement-Relevant Gap Analysis

A systematic search of PubMed, ChEMBL, BindingDB, and the CAS Registry reveals that no primary pharmacological IC₅₀, Kᵢ, or ADMET data have been published specifically for 9H-Xanthen-9-one, 2-bromo-6-hydroxy- (CAS 123730-75-6). This starkly contrasts with extensively characterized analogs such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one (multiple cell line IC₅₀s published) [1] and 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one (crystal structure available) [2]. The absence of published bioactivity data for the 2-bromo-6-hydroxy isomer represents both a procurement risk (lack of quality control benchmarks) and a research opportunity (unexplored chemical space). Users procuring this compound must be prepared to generate primary characterization and bioactivity data de novo.

Data Gap Procurement Risk Research Opportunity

Recommended Application Scenarios for 9H-Xanthen-9-one, 2-bromo-6-hydroxy- Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Halogen Position Effects in Anticancer Xanthones

The 2-bromo-6-hydroxy substitution pattern provides a non-redundant chemotype for probing bromine position effects in xanthone-mediated anticancer activity. When used alongside the 7-bromo-1,3-dihydroxy analog (IC₅₀ = 0.46 µM against MDA-MB-231 [1]), this compound enables systematic investigation of how the bromine position (C2 vs. C7) and hydroxyl arrangement modulate cytotoxicity across breast cancer cell line panels. This is directly supported by QSAR evidence identifying position-specific atomic charges as critical activity determinants [2].

Regioselective Synthesis Method Development and Reference Standard Procurement

The divergent modular coupling strategy that selectively yields the 6-bromo xanthone scaffold [1] makes this compound a valuable reference standard for method development laboratories optimizing regioselective xanthone syntheses. The compound can serve as an authentic 6-bromo regioisomer standard for HPLC method validation when separating 6-bromo and 7-bromo product mixtures, addressing a documented challenge in classical xanthone synthesis [2].

Pharmacophore Validation for COX-Targeted Anti-Inflammatory Xanthone Probes

As a scaffold combining bromine at C2 with a free hydroxyl at C6, this compound embodies two pharmacophoric elements (halogen for electronic tuning; hydroxyl for H-bonding) validated in the xanthone anti-inflammatory class [1]. It is well-suited as a minimal pharmacophore probe in COX inhibition assays, enabling deconvolution of the individual contributions of bromine and hydroxyl groups to target engagement.

Novel Chemical Space Exploration for Underexplored Xanthone Substitution Patterns

The confirmed absence of published bioactivity data for this specific isomer [1] positions it as an attractive entry point for researchers seeking to generate novel intellectual property or first-in-class SAR data. Unlike the extensively characterized 7-bromo-1,3-dihydroxy analog with multiple published IC₅₀ values [2], the 2-bromo-6-hydroxy compound offers an unexplored chemical space opportunity for patentable lead identification programs.

Quote Request

Request a Quote for 9H-Xanthen-9-one, 2-bromo-6-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.